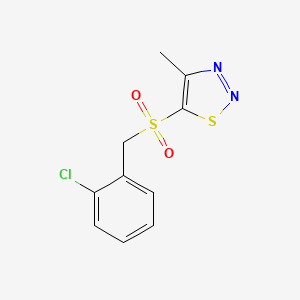
2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is a chemical compound with the molecular formula C10H9ClN2O2S2 . It is used in various chemical research and studies .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of “2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving “2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” can be studied using various analytical techniques. The compound can participate in various chemical reactions due to the presence of reactive functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” can be analyzed using various techniques. For instance, the melting point, boiling point, and density of the compound can be determined .Applications De Recherche Scientifique
Diuretic Activity
Research indicates that derivatives of 1,3,4-thiadiazoles, like 2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, exhibit notable diuretic activity. In studies, these compounds were synthesized and their diuretic effects were tested in vivo on Swiss albino mice. The results showed an increase in the urinary excretion of both water and electrolytes, especially with 5-methyl-substituted derivatives, demonstrating significant potential as diuretic agents (Ergena, Rajeshwar, & Solomon, 2022).
Anticonvulsant Properties
1,3,4-Thiadiazole derivatives are also being explored for their anticonvulsant properties. Some derivatives have shown high inhibitory potency against certain carbonic anhydrase isozymes, which are involved in various physiological processes. These findings indicate that these compounds might be used to develop drugs for treating conditions like epilepsy (Masereel, Rolin, Abbate, Scozzafava, & Supuran, 2002).
Insecticide Metabolism
Studies on the metabolic behavior of related 1,3,4-thiadiazole compounds used in insecticides (like GS-13005) reveal that these compounds undergo rapid degradation in plants, soil, and animals. The metabolic pathways involve the cleavage of the heterocyclic moiety and oxidation, highlighting the importance of understanding the environmental and biological fate of these compounds (Dupuis, Muecke, & Esser, 1971).
Antidepressant Properties
Some 1,3,4-thiadiazole derivatives, structurally related to 2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, have been studied for their antidepressant properties. These studies indicate that certain derivatives can cross the blood-brain barrier and might exhibit antidepressant activity comparable to established drugs, offering potential leads for new treatments (Varvaresou, Siatra-Papastaikoudi, Tsotinis, Tsantili-Kakoulidou, & Vamvakides, 1998).
Mécanisme D'action
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonyl]-4-methylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-7-10(16-13-12-7)17(14,15)6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZGSYXUYVSAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

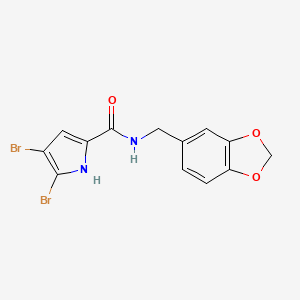
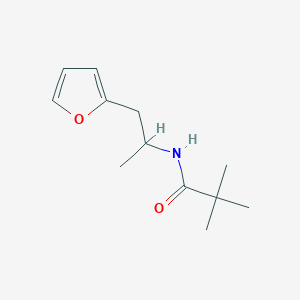
![benzyl 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2472619.png)
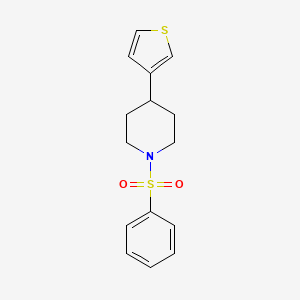
![(3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2472624.png)
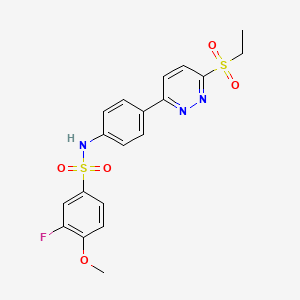

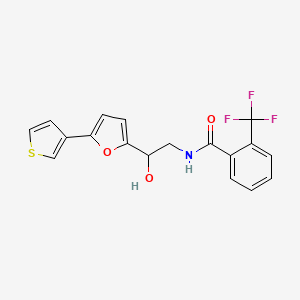
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2472629.png)
![Methyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2472630.png)

![[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B2472634.png)
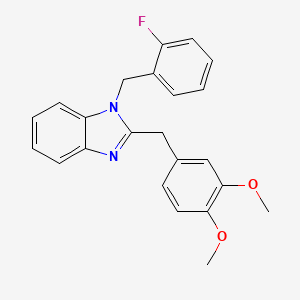
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2472636.png)